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molecular formula C8H8N2O4 B1316990 Methyl 4-amino-2-nitrobenzoate CAS No. 84228-45-5

Methyl 4-amino-2-nitrobenzoate

Cat. No. B1316990
M. Wt: 196.16 g/mol
InChI Key: CWNMNVHDDCDSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318796B2

Procedure details

To a suspension of 4-amino-2-nitrobenzoic acid (200 mg, 1.10 mmol) synthesized in accordance with the synthesis method described in WO96/35666 and sodium carbonate (349 mg, 3.29 mmol) in dimethylformamide (5.5 mL), methyl iodide (0.21 ml) was added, and the mixture was stirred overnight at room temperature. Water was added to the reaction solution, and extraction was carried out with ethyl acetate, and the combined organic layer was washed with a saturated ammonium chloride aqueous solution and a saturated sodium chloride aqueous solution, followed by drying over anhydrous sodium sulfate. By concentrating the obtained organic layer, 216 mg of the desired product was obtained as a yellow solid (yield 100%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.5 mL
Type
solvent
Reaction Step Five
Quantity
0.21 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.[C:14](=O)([O-])[O-].[Na+].[Na+].O.C(OCC)(=O)C>CN(C)C=O.CI>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:14])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
349 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
5.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0.21 mL
Type
solvent
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in accordance with the synthesis method
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the combined organic layer was washed with a saturated ammonium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the obtained organic layer

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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